molecular formula C18H20N2O4 B2692170 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421444-52-1

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2692170
CAS No.: 1421444-52-1
M. Wt: 328.368
InChI Key: PNDJIKLXPCKHPD-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core. This structural motif is known for its presence in various biologically active molecules, contributing to a wide range of pharmacological activities. The compound’s unique structure, which includes a dimethylamino group and a hydroxyethyl side chain, makes it a subject of interest in medicinal chemistry and drug development.

Biochemical Analysis

Biochemical Properties

The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has shown significant activity against various enzymes. For instance, it has been found to inhibit the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism . This suggests that the compound could potentially be used in the treatment of conditions related to carbohydrate metabolism, such as diabetes .

Cellular Effects

In cellular studies, this compound has demonstrated significant activity against various cancer cell lines . For instance, it has shown potent anticancer efficacy against four cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.

Molecular Mechanism

It is known that the compound interacts with various biomolecules, including enzymes and proteins . For instance, it has been found to inhibit the enzyme α-amylase , suggesting that it may exert its effects by modulating enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound has shown significant activity against various cancer cell lines , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the compound has shown significant activity against various cancer cell lines , suggesting that it may have dose-dependent effects.

Metabolic Pathways

It is known that the compound inhibits the enzyme α-amylase , suggesting that it may be involved in carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under appropriate conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives, such as:

Uniqueness

What sets N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of functional groups, which confer distinct pharmacological properties. The presence of the dimethylamino group and hydroxyethyl side chain enhances its potential as a versatile pharmacophore in drug design .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20(2)14-6-3-12(4-7-14)15(21)10-19-18(22)13-5-8-16-17(9-13)24-11-23-16/h3-9,15,21H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJIKLXPCKHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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